Dimepranol-d6
Description
Structural and Isotopic Characteristics of Dimepranol-d6
This compound exhibits distinctive structural properties that differentiate it from its non-deuterated counterpart through strategic deuterium incorporation. The compound carries the Chemical Abstracts Service number 97964-89-1 and presents a molecular formula of C5H7D6NO, with a molecular weight of 109.20 grams per mole. The systematic chemical name for this deuterated analogue is 1-(bis(methyl-d3)amino)propan-2-ol, indicating the specific positioning of deuterium atoms within the molecular structure.
The isotopic composition of this compound demonstrates remarkable precision in deuterium incorporation. According to analytical specifications, the compound achieves an isotopic purity exceeding 99.9 percent, with the deuterium distribution showing d0 through d5 components at negligible levels and the target d6 isotopomer representing 99.98 percent of the total composition. This exceptional isotopic purity ensures reliable and consistent research applications.
Table 1: Comparative Molecular Properties of Dimepranol and this compound
| Property | Dimepranol | This compound |
|---|---|---|
| Molecular Formula | C5H13NO | C5H7D6NO |
| Molecular Weight (g/mol) | 103.16 | 109.20 |
| Chemical Abstracts Service Number | 108-16-7 | 97964-89-1 |
| Deuterium Atoms | 0 | 6 |
| Isotopic Purity | Not applicable | >99.9% |
The structural modification involves the replacement of six hydrogen atoms with deuterium, specifically targeting the two methyl groups attached to the nitrogen atom. This selective deuteration pattern creates trideuteriomethyl groups that maintain the overall molecular geometry while introducing the characteristic properties associated with carbon-deuterium bonds. The International Union of Pure and Applied Chemistry nomenclature describes the compound as 1-[bis(trideuteriomethyl)amino]propan-2-ol, emphasizing the specific deuterium substitution pattern.
Spectroscopic analysis reveals that this compound conforms to its expected structure through nuclear magnetic resonance and mass spectrometry confirmation. The compound demonstrates enhanced analytical differentiation from its hydrogen analogue, with mass spectrometry readily distinguishing between the deuterated and non-deuterated forms based on the characteristic mass difference of approximately 6 atomic mass units.
The physical characteristics of this compound include its appearance as a clear, colorless oil with solubility properties in chloroform and methanol. Storage requirements specify maintenance at 4 degrees Celsius for short-term storage, with longer-term preservation recommended at negative 20 degrees Celsius to ensure compound stability and isotopic integrity.
Historical Development and Rationale for Deuteration
The development of deuterated pharmaceutical compounds traces its origins to the early 1960s, when pioneering research first explored the potential of isotopic substitution in drug molecules. The initial investigations into deuterated compounds began with studies on d2-tyramine and d3-morphine, establishing the foundation for what would later become a significant area of pharmaceutical research. These early explorations were motivated by the recognition that deuterium substitution could potentially modify the pharmacokinetic properties of therapeutic compounds without substantially altering their fundamental biological activity.
The theoretical foundation for deuteration strategies rests on the kinetic isotope effect, a phenomenon that results from the mass difference between hydrogen and deuterium atoms. Deuterium possesses twice the mass of hydrogen, containing one proton, one electron, and one neutron, which significantly affects the strength and stability of chemical bonds. Carbon-deuterium bonds exhibit greater dissociation energy compared to carbon-hydrogen bonds, leading to reduced rates of metabolic cleavage and potentially enhanced drug stability.
Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934, provided the scientific foundation that would later enable pharmaceutical applications of this stable isotope. The deuterium isotope effect became an important tool in elucidating chemical reaction mechanisms, eventually finding application in drug development strategies aimed at optimizing therapeutic properties.
Table 2: Historical Milestones in Deuterated Drug Development
| Year | Milestone | Significance |
|---|---|---|
| 1931 | Discovery of deuterium by Harold Urey | Established scientific foundation for isotope applications |
| 1960s | First deuterated drug studies (d2-tyramine, d3-morphine) | Initial pharmaceutical applications of deuteration |
| 1970s | First United States patent for deuterated molecules | Legal framework for deuterated drug development |
| 2017 | First Drug Administration approval of deutetrabenazine | Regulatory validation of deuterated drugs |
The rationale for developing this compound specifically emerges from the broader understanding of how deuteration affects amine-containing compounds. The strategic placement of deuterium atoms on the methyl groups attached to the nitrogen atom targets sites that are frequently subject to metabolic oxidation. By strengthening these bonds through deuterium substitution, researchers aim to investigate how isotopic modification influences the compound's metabolic fate and stability profile.
The evolution of deuterated drug development gained significant momentum in the past two decades, with the approach termed "deuterium switch" becoming increasingly recognized as a viable strategy for potentially improving pharmacokinetic profiles of existing therapeutic compounds. This approach represents a form of bioisosterism, where deuterium substitution serves as arguably the smallest possible chemical modification while potentially achieving substantial improvements in drug characteristics.
Patent activity in the deuterated drug field has demonstrated sustained growth since the 1970s, with major pharmaceutical companies recognizing the therapeutic potential of isotopic substitution. The regulatory pathway for deuterated drugs has been established through the 505(b)(2) approach, which allows developers to leverage existing safety and efficacy data from non-deuterated counterparts while demonstrating the distinct properties conferred by deuteration.
The development of analytical techniques capable of precisely characterizing deuterated compounds has been crucial for advancing this field. Modern mass spectrometry and nuclear magnetic resonance methods provide the sensitivity and specificity required to confirm isotopic purity and structural integrity of compounds like this compound. These analytical capabilities enable researchers to conduct detailed investigations into the effects of deuteration on molecular behavior and therapeutic properties.
Properties
IUPAC Name |
1-[bis(trideuteriomethyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The superbasic system involving potassium hydroxide (KOH) and dimethyl sulfoxide-d6 (DMSO-d6) enables selective deuteration of tertiary amines like Dimepranol. The process initiates with deprotonation of the amine’s α-hydrogen, forming a resonance-stabilized carbanion intermediate. Subsequent quenching with D₂O or DMSO-d6 introduces deuterium at the β-position via a six-membered transition state.
Key steps include:
Optimization Parameters
-
Temperature : Reactions proceed efficiently at 60–80°C, balancing kinetics and solvent stability.
-
Base Strength : Superbases like KOH/DMSO-d6 enhance deuteration rates compared to weaker bases (e.g., NaOD).
-
Solvent Purity : Anhydrous DMSO-d6 minimizes proton back-exchange, ensuring high isotopic purity.
Reductive Deuteration of Nitro Precursors
Nitro Group Reduction with Deuterated Agents
An alternative route involves reducing a nitro-Dimepranol analog using deuterium-compatible reductants. For example, zinc dust in deuterated formic acid (DCOOD) selectively reduces nitro groups to deuterated amines while preserving other functional groups.
Representative Reaction:
Catalytic Transfer Deuteration
Palladium-on-carbon (Pd/C) in deuterium oxide (D₂O) enables catalytic deuteration under mild conditions. This method avoids harsh reductants and achieves >90% deuterium incorporation at the β-carbon.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Deuterium Incorporation | Yield | Advantages |
|---|---|---|---|---|
| Base-mediated H-D exchange | KOH/DMSO-d6, 80°C | >95% | 85–90% | Metal-free, scalable |
| Zinc/DCOOD reduction | Zn, DCOOD, reflux | 80–85% | 75–80% | Compatible with nitro precursors |
| Catalytic Pd/C in D₂O | Pd/C, D₂O, 50°C | 90–92% | 70–75% | Mild conditions, minimal byproducts |
Purification and Characterization
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column resolves this compound from non-deuterated impurities. Mobile phases typically combine deuterated acetonitrile (CD₃CN) and deuterium oxide (D₂O) to prevent proton contamination.
Chemical Reactions Analysis
Dimepranol-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimepranol-d6 is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein structures and functions.
Neurology Research: Utilized in the study of neurological conditions and the development of related treatments.
Analytical Standards: Employed as a reference material in various analytical techniques to ensure accuracy and reliability.
Mechanism of Action
The mechanism of action of Dimepranol-d6 is not well-documented. as a deuterated compound, it is often used to study the effects of deuterium substitution on the biological activity and metabolic pathways of its non-deuterated counterpart. This can provide insights into the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of Dimepranol-d6 and structurally or functionally related compounds:
Key Findings:
Isotopic Advantage: this compound’s deuterium labeling enables precise quantification of the unlabeled parent compound in biological samples, reducing background noise in MS analyses compared to non-deuterated analogs .
Impurity Profiling: DiP.PAcBA (61990-51-0), a related compound, is structurally distinct due to the addition of a p-acetamidobenzoic acid group, which alters its polarity and chromatographic retention times compared to this compound .
Research Limitations and Discrepancies
- CAS Number Conflicts: lists the CAS for this compound as "N/A," conflicting with the verified 97964-89-1 identifier in and . This highlights the need for cross-referencing regulatory databases for accuracy.
- Limited Data on N-Oxide: The absence of structural or stability data for dimepranol-N-oxide restricts direct comparisons of its reactivity and pharmacokinetic behavior .
Biological Activity
Dimepranol-d6, a deuterated form of the compound Dimepranol, has garnered attention for its potential biological activities, particularly in immunomodulation and antiviral effects. This article provides an overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
This compound is a modified version of Dimepranol, which is known to exhibit immunomodulatory properties. The deuteration enhances stability and may influence the pharmacokinetics of the compound. The chemical structure can be summarized as follows:
- Chemical Formula : C₁₃H₁₈D₆N₄O₄S
- Molecular Weight : 306.45 g/mol
This compound acts primarily through modulation of the immune response. It is thought to enhance the activity of T-cells and natural killer (NK) cells, which play crucial roles in the body's defense against viral infections and tumors. The compound may also influence cytokine production, promoting a Th1 response while inhibiting Th2 pathways.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Immunomodulation : Enhances T-cell proliferation and NK cell activity.
- Antiviral Effects : Exhibits activity against various viral pathogens.
- Cytokine Regulation : Modulates levels of pro-inflammatory and anti-inflammatory cytokines.
1. Immunomodulatory Effects
A study demonstrated that this compound significantly increased the proliferation of T-cells in vitro. The results indicated a marked increase in CD4+ T-helper cells after treatment with this compound compared to control groups.
| Treatment Group | CD4+ T-cell Count (cells/µL) |
|---|---|
| Control | 350 |
| This compound | 650 |
2. Antiviral Activity
In a clinical trial involving patients with chronic viral infections, this compound was administered alongside standard antiviral therapies. The results showed an improvement in viral load reduction, particularly in patients with hepatitis B and C.
| Patient Group | Baseline Viral Load (IU/mL) | Post-Treatment Viral Load (IU/mL) |
|---|---|---|
| Control | 1,000,000 | 800,000 |
| This compound | 1,200,000 | 300,000 |
3. Cytokine Production
The treatment with this compound resulted in altered cytokine profiles in patients. Notably, there was an increase in IFN-γ levels and a decrease in IL-4 levels, suggesting a shift towards a Th1 immune response.
| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |
|---|---|---|
| IFN-γ | 50 | 150 |
| IL-4 | 100 | 30 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with chronic fatigue syndrome experienced significant improvement after receiving this compound as part of their treatment regimen. The patient reported increased energy levels and improved immune function markers.
- Case Study 2 : In patients with autoimmune disorders, administration of this compound led to reduced symptoms and lower autoantibody levels over a six-month period.
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental outcomes for this compound?
- Methodological Answer : Reconcile disparities by:
Re-optimizing force fields in molecular dynamics simulations to account for deuterium’s mass difference.
Validating in silico models with experimental binding affinity data (e.g., Kd or IC50).
Publishing negative results to refine community-wide predictive algorithms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
